
3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethanesulfonyl group (-SO2CF3) attached to a benzaldehyde core
Vorbereitungsmethoden
The synthesis of 3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxybenzaldehyde with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trifluoromethanesulfonyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which 3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde exerts its effects is primarily through its reactivity with various molecular targets. The trifluoromethanesulfonyl group is known to enhance the electrophilicity of the benzaldehyde core, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations and applications .
Vergleich Mit ähnlichen Verbindungen
3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde can be compared with similar compounds such as:
3-Methoxy-4-fluorobenzaldehyde: Similar in structure but with a fluorine atom instead of the trifluoromethanesulfonyl group.
3-Methoxy-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of the trifluoromethanesulfonyl group.
3-Methoxy-4-(methylsulfonyl)benzaldehyde: Features a methylsulfonyl group instead of the trifluoromethanesulfonyl group. The uniqueness of this compound lies in the presence of the trifluoromethanesulfonyl group, which imparts distinct reactivity and properties compared to its analogs.
Eigenschaften
CAS-Nummer |
190786-10-8 |
|---|---|
Molekularformel |
C9H7F3O4S |
Molekulargewicht |
268.21 g/mol |
IUPAC-Name |
3-methoxy-4-(trifluoromethylsulfonyl)benzaldehyde |
InChI |
InChI=1S/C9H7F3O4S/c1-16-7-4-6(5-13)2-3-8(7)17(14,15)9(10,11)12/h2-5H,1H3 |
InChI-Schlüssel |
DJEORXFGOZPZGX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=O)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


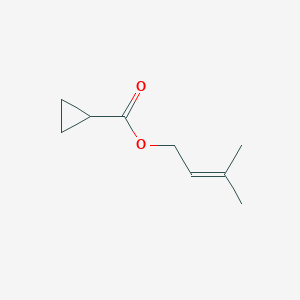
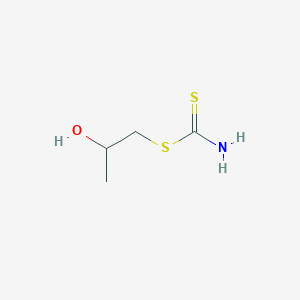
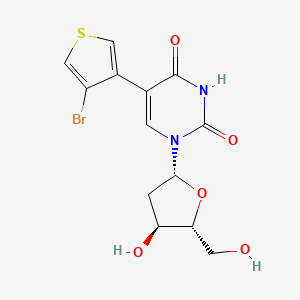
![Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate](/img/structure/B12568934.png)


![3',4',5'-Trichloro[1,1'-biphenyl]-2,5-dione](/img/structure/B12568954.png)
![Acetic acid--[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1)](/img/structure/B12568964.png)
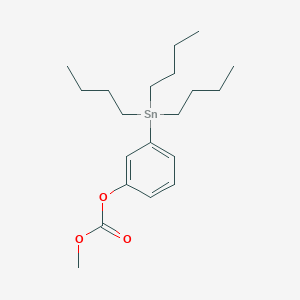
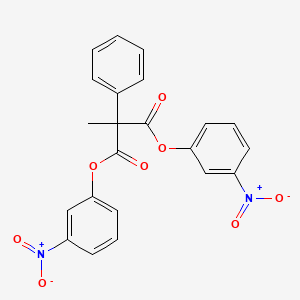
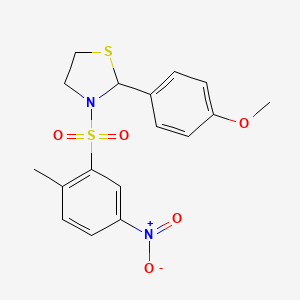

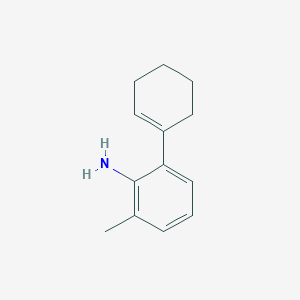
![7-Phenylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12569005.png)
